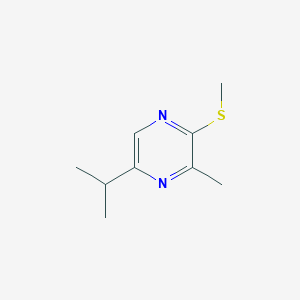
5-Isopropyl-3-methyl-2-(methylthio)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-3-methyl-2-(methylthio)pyrazine is an organic compound with the molecular formula C9H14N2S and a molecular weight of 182.286. It belongs to the pyrazine family, which is known for its aromatic properties and diverse applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-3-methyl-2-(methylthio)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-3-methyl-2-(methylthio)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used as a flavoring agent due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-3-methyl-2-(methylthio)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-(1-methylethyl)pyrazine
- 2-Isopropyl-5-methylpyrazine
- 2-Methoxy-3-isopropylpyrazine
Uniqueness
5-Isopropyl-3-methyl-2-(methylthio)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
99784-22-2 |
|---|---|
Molekularformel |
C9H14N2S |
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
3-methyl-2-methylsulfanyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2S/c1-6(2)8-5-10-9(12-4)7(3)11-8/h5-6H,1-4H3 |
InChI-Schlüssel |
KDTCGKNUJMPSDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1SC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




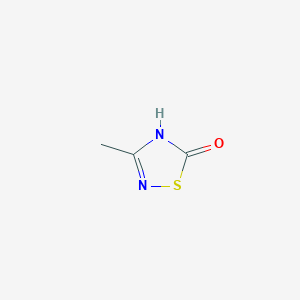
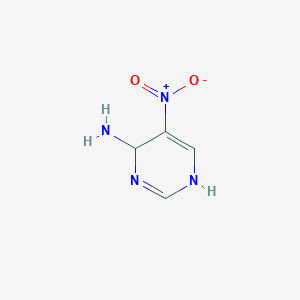
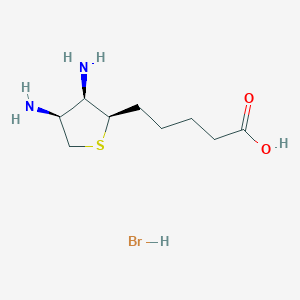

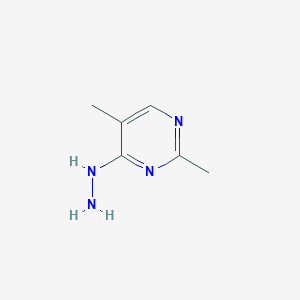

![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)


![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)

